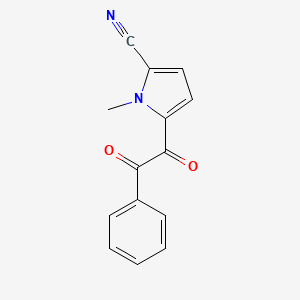
6-chloro-N-(5-phenyl-1H-pyrazol-3-yl)quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(5-phenyl-1H-pyrazol-3-yl)quinolin-2-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole. These types of compounds are often explored for their potential pharmacological properties due to the presence of nitrogen atoms in their structure, which can interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(5-phenyl-1H-pyrazol-3-yl)quinolin-2-amine typically involves the condensation of 2-chloroquinoline with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of a solvent such as tetrahydrofuran and a base like sodium carbonate . The reaction conditions need to be carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could be considered to improve efficiency and scalability.
化学反応の分析
Types of Reactions
6-chloro-N-(5-phenyl-1H-pyrazol-3-yl)quinolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The chlorine atom in the quinoline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
作用機序
The mechanism of action of 6-chloro-N-(5-phenyl-1H-pyrazol-3-yl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms in the quinoline and pyrazole rings can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, thereby inhibiting their activity. This compound may also interact with cellular signaling pathways, modulating the expression of certain genes or proteins .
類似化合物との比較
Similar Compounds
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
Pyrazolo[3,4-b]quinoline derivatives: Explored for their pharmacological properties.
Uniqueness
6-chloro-N-(5-phenyl-1H-pyrazol-3-yl)quinolin-2-amine is unique due to its specific combination of quinoline and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its chlorine substituent also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.
特性
CAS番号 |
873008-14-1 |
|---|---|
分子式 |
C18H13ClN4 |
分子量 |
320.8 g/mol |
IUPAC名 |
6-chloro-N-(5-phenyl-1H-pyrazol-3-yl)quinolin-2-amine |
InChI |
InChI=1S/C18H13ClN4/c19-14-7-8-15-13(10-14)6-9-17(20-15)21-18-11-16(22-23-18)12-4-2-1-3-5-12/h1-11H,(H2,20,21,22,23) |
InChIキー |
UMWSECKBOPDQHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)NC3=NC4=C(C=C3)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


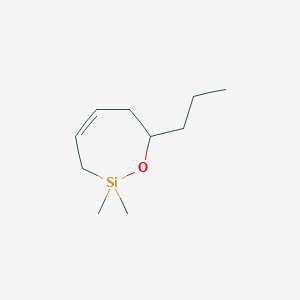
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
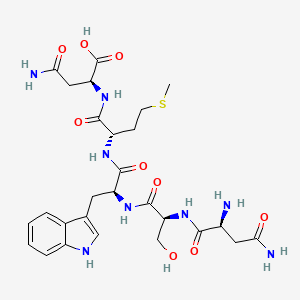
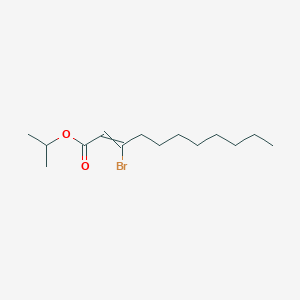

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
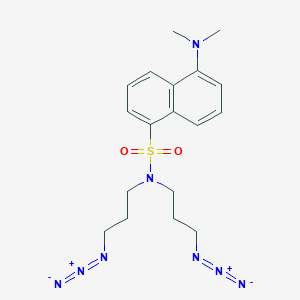
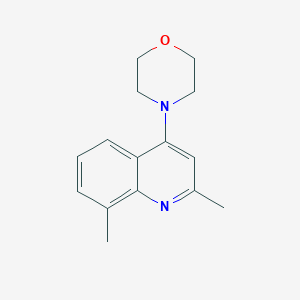
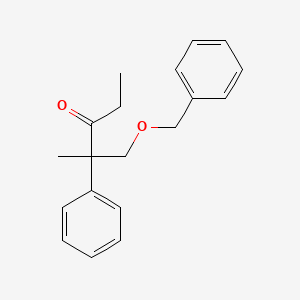

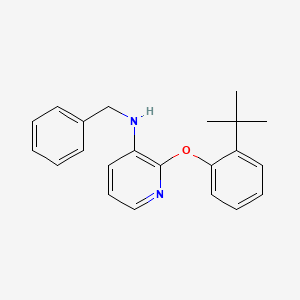
![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)
![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)
